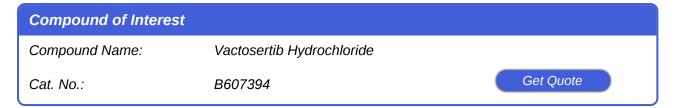


Vactosertib: A Technical Guide to a Potent TGF-β Receptor 1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta (TGF- β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[3] Its dysregulation is implicated in the pathology of various diseases, most notably in cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5] This technical guide provides a comprehensive overview of Vactosertib, including its mechanism of action, chemical properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for relevant assays and visualizations of the associated biological pathways and workflows are also presented to support further research and development efforts.

Introduction to Vactosertib

Vactosertib is a selective, ATP-competitive inhibitor of ALK5. By binding to the kinase domain of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[6] This targeted inhibition has shown promise in a variety of therapeutic areas, particularly in oncology, where Vactosertib is being investigated as a monotherapy and in combination with other anti-cancer agents.[4]

Chemical Properties



Vactosertib is a complex heterocyclic molecule with the following properties:

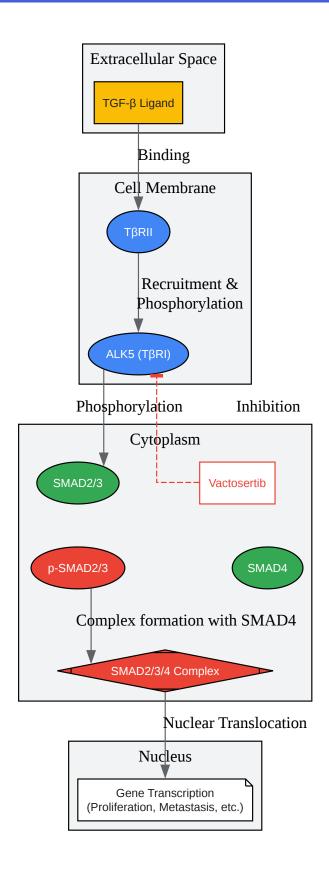
Property	Value
IUPAC Name	N-((4-([3][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline
Molecular Formula	C22H18FN7
Molecular Weight	399.42 g/mol
SMILES String	CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC= CC=C3F)C4=CN5C(=NC=N5)C=C4[8]
Synonyms	TEW-7197, EW-7197

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. [7] Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.[3][7]

Vactosertib exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK5. This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.





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Figure 1. Vactosertib's inhibition of the canonical TGF-β signaling pathway.



Quantitative Data In Vitro Potency

Vactosertib has demonstrated high potency against its primary target, ALK5, as well as activity against other related kinases.

Target	IC50 (nM)	Assay Type	Reference
ALK5 (TGF-βR1)	12.9	ATP-competitive kinase assay	
ALK4 (ACVR1B)	17.3	ATP-competitive kinase assay	
ALK2 (ACVR1)	17.3	ATP-competitive kinase assay	
pSMAD3 (in 4T1 cells)	10-30	Cellular assay	

Pharmacokinetic Profile (Phase 1, NCT02160106)

A first-in-human, dose-escalation study in patients with advanced solid tumors provided the following pharmacokinetic parameters for orally administered Vactosertib.

Parameter	Median Value (Range)
Tmax (Time to maximum concentration)	1.2 hours (0.8 - 1.8)
t1/2 (Terminal half-life)	3.2 hours (2.2 - 4.2)
CL/F (Apparent clearance)	29 L/h (21 - 44)
Vd/F (Apparent volume of distribution)	133 L (77 - 222)
Accumulation Ratio (after 5 days)	0.87 (0.69 - 1.07)

Data from a study in 29 patients receiving doses from 30 mg to 340 mg once daily.[9][10]

Clinical Efficacy Highlights



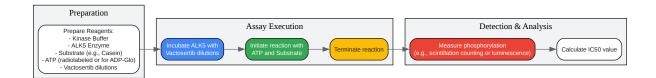
Vactosertib has been evaluated in several clinical trials, often in combination with other therapies, demonstrating promising anti-tumor activity.

Trial ID	Indication	Combination Agent	Key Outcomes	Reference
NCT03143985	Relapsed/Refract ory Multiple Myeloma	Pomalidomide	6-month Progression-Free Survival (PFS-6) of 82%	[11]
Phase Ib/II	Desmoid Tumors	Imatinib	Objective Response Rate (ORR) of 25.9%; 1-year Progression-Free Rate (PFR) of 81.0%	
Phase Ib/IIa	Advanced NSCLC (PD-L1 positive)	Durvalumab	Median Overall Survival (mOS) of 41.9 months for PD-L1 ≥25%	[6]

Experimental Protocols ALK5 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of Vactosertib against ALK5 using a radiometric or luminescence-based assay.





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Figure 2. General workflow for an ALK5 kinase inhibition assay.

Materials:

- Recombinant active ALK5 enzyme
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., casein or a specific peptide)
- ATP (with [y-33P]ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)
- Vactosertib (serially diluted in DMSO)
- 96-well or 384-well plates
- Scintillation counter or luminescence plate reader

Procedure:

- Prepare serial dilutions of Vactosertib in DMSO.
- In a multi-well plate, add the kinase buffer, ALK5 enzyme, and the Vactosertib dilutions.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.



- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Terminate the reaction (e.g., by adding EDTA or a stop solution).
- Measure the amount of substrate phosphorylation. For radiometric assays, this involves
 capturing the radiolabeled substrate on a filter and measuring radioactivity. For
 luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14]

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of Vactosertib on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Vactosertib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multi-well spectrophotometer

Procedure:

• Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Treat the cells with various concentrations of Vactosertib (and/or in combination with other drugs) and incubate for a desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a multi-well spectrophotometer.
- Calculate cell viability as a percentage of the untreated control and plot against Vactosertib concentration to determine the GI50 (concentration for 50% growth inhibition).[3]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Vactosertib in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Cancer cell line of interest (e.g., osteosarcoma or breast cancer cells)
- Vactosertib formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
- Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).



- Randomize the mice into treatment and control groups.
- Administer Vactosertib (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or 5 days on/2 days off).
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Analyze the data to determine the effect of Vactosertib on tumor growth inhibition.[4][15]

Western Blot for p-SMAD2/3

This protocol describes the detection of phosphorylated SMAD2 and SMAD3 in cell lysates to confirm the inhibitory effect of Vactosertib on TGF-β signaling.

Materials:

- Cell line responsive to TGF-β
- TGF-β1 ligand
- Vactosertib
- Lysis buffer containing protease and phosphatase inhibitors
- Primary antibodies against p-SMAD2/3 and total SMAD2/3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:



- · Culture cells and serum-starve them overnight.
- Pre-treat the cells with various concentrations of Vactosertib for a short period (e.g., 30-60 minutes).
- Stimulate the cells with TGF-β1 ligand for a defined time (e.g., 30-60 minutes).
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with the primary antibody against p-SMAD2/3.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

Conclusion

Vactosertib is a well-characterized and potent inhibitor of the TGF- β type I receptor, ALK5. Its ability to modulate the tumor microenvironment and inhibit tumor growth, both as a monotherapy and in combination with other agents, has been demonstrated in numerous preclinical and clinical studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Vactosertib in oncology and other diseases driven by aberrant TGF- β signaling. The favorable pharmacokinetic profile and manageable safety data from clinical trials support its continued development and investigation.

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